molecular formula C18H17FN2O4 B6500848 N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide CAS No. 955239-81-3

N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide

Cat. No.: B6500848
CAS No.: 955239-81-3
M. Wt: 344.3 g/mol
InChI Key: GXYGAFSEXCCILZ-UHFFFAOYSA-N
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Description

N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an oxazolidinone ring, and a methoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxybenzamide moiety through an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide
  • N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide
  • N-{[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide

Uniqueness

N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4/c1-24-16-5-3-2-4-15(16)17(22)20-10-14-11-21(18(23)25-14)13-8-6-12(19)7-9-13/h2-9,14H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYGAFSEXCCILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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